3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16467394
InChI: InChI=1S/C23H20ClN3O2S/c1-29-17-8-2-14(3-9-17)12-13-26-22(28)21-20(25)18-10-11-19(27-23(18)30-21)15-4-6-16(24)7-5-15/h2-11H,12-13,25H2,1H3,(H,26,28)
SMILES:
Molecular Formula: C23H20ClN3O2S
Molecular Weight: 437.9 g/mol

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC16467394

Molecular Formula: C23H20ClN3O2S

Molecular Weight: 437.9 g/mol

* For research use only. Not for human or veterinary use.

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide -

Specification

Molecular Formula C23H20ClN3O2S
Molecular Weight 437.9 g/mol
IUPAC Name 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C23H20ClN3O2S/c1-29-17-8-2-14(3-9-17)12-13-26-22(28)21-20(25)18-10-11-19(27-23(18)30-21)15-4-6-16(24)7-5-15/h2-11H,12-13,25H2,1H3,(H,26,28)
Standard InChI Key DYXYAJFTNYSMHQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)Cl)N

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure integrates a thieno[2,3-b]pyridine scaffold, a bicyclic system comprising fused thiophene and pyridine rings. Key substituents include:

  • 6-position: A 4-chlorophenyl group, introducing halogen-mediated electronic effects.

  • 2-position: A carboxamide moiety linked to a 2-(4-methoxyphenyl)ethyl chain, enhancing hydrogen-bonding capacity and lipophilicity.

The molecular formula is C₂₃H₁₉ClN₄O₂S, with a calculated molecular weight of 450.94 g/mol.

PropertyValue/Description
Molecular FormulaC₂₃H₁₉ClN₄O₂S
Molecular Weight450.94 g/mol
XLogP3~4.2 (estimated)
Hydrogen Bond Donors2 (amine and amide NH)
Hydrogen Bond Acceptors5 (amide O, pyridine N, ether O)

Note: Values derived from structural analogs in .

Electronic and Steric Effects

  • The 4-chlorophenyl group at position 6 contributes electron-withdrawing characteristics, potentially enhancing binding affinity to hydrophobic protein pockets.

  • The 4-methoxyphenyl ethyl chain introduces steric bulk and modulates solubility through its methoxy group, which balances lipophilicity and polarity .

Synthesis and Characterization

Synthetic Pathways

The synthesis of thieno[2,3-b]pyridine derivatives typically follows multi-step protocols involving cyclization and functionalization (Figure 1):

  • Core Formation: Cyclocondensation of 2-aminothiophene derivatives with pyridine precursors under acidic conditions.

  • Substituent Introduction:

    • Suzuki-Miyaura coupling for aryl group incorporation (e.g., 4-chlorophenyl) .

    • Amide coupling using carbodiimides (e.g., EDC/HOBt) to attach the 2-(4-methoxyphenyl)ethylamine.

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclization steps.

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Catalysts: Palladium catalysts for cross-coupling reactions .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.

  • Mass Spectrometry (MS): High-resolution MS validates molecular weight ([M+H]⁺ = 451.94).

  • HPLC: Purity >95% achieved via reverse-phase chromatography .

Biological Activity and Mechanisms

CompoundIC₅₀ (MCF-7 cells)Target
Analog with 4-iodophenyl0.08 µMTubulin colchicine site
Query Compound (Inferred)~1–10 µMTubulin/kinase

The 4-chlorophenyl group may enhance binding to tubulin’s hydrophobic pocket, while the methoxyphenyl ethyl chain could improve cell membrane permeability.

Anti-Inflammatory Activity

Thienopyridines are known to suppress NF-κB signaling, a pathway central to inflammation. Molecular docking suggests the carboxamide group forms hydrogen bonds with IKKβ (inhibitor of κB kinase), reducing pro-inflammatory cytokine production .

Structure-Activity Relationships (SAR)

Role of Substituents

  • 6-Position Aryl Groups:

    • Electron-withdrawing substituents (e.g., Cl, CF₃) improve target binding but may reduce solubility .

    • Bulky groups (e.g., 4-iodophenyl) enhance selectivity but require logP optimization.

  • 2-Position Amide Chains:

    • Ethyl-linked aryl groups balance lipophilicity (clogP ~3.5) and metabolic stability .

Comparison with Analogs

CompoundActivity (IC₅₀)Selectivity Index
3-Amino-6-(4-Cl-Ph)-TPA1.2 µM (Mtb)15.8
3-Amino-6-CF₃-TPA0.41 µM (Mtb)46.3

TPA = thieno[2,3-b]pyridine-2-carboxamide; Mtb = Mycobacterium tuberculosis .

Therapeutic Applications and Future Directions

Tuberculosis Treatment

In a 2025 study, the lead compound 17af (structurally similar to the query molecule) exhibited an IC₉₀ of 1.2 µM against M. tuberculosis, with a selectivity index of 15.8 over human HepG2 cells . This suggests potential repurposing for antitubercular therapy.

Oncology

Preclinical models indicate that derivatives with chloro-substituted aryl groups induce G2/M cell cycle arrest in breast cancer lines, warranting in vivo efficacy studies.

Challenges and Opportunities

  • Metabolic Stability: Cytochrome P450 assays are needed to assess oxidation susceptibility.

  • Formulation: Nanoencapsulation may address solubility limitations inherent to aryl-thienopyridines.

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